N-hexyl propanesulfonamide
Description
N-Hexyl propanesulfonamide (CAS 69200-55-1) is a sulfonamide derivative characterized by a propane sulfonamide backbone substituted with an n-hexyl group. This compound is synthetically produced, as exemplified by its preparation through the reaction of this compound with sodium hydroxide and 1,1,2,2-tetrachloroethylsulfenyl chloride in dichloromethane . Its primary application lies in miticidal formulations, where it acts as a toxicant against mites and their eggs, demonstrating efficacy in agricultural and industrial pest control .
Properties
CAS No. |
69200-55-1 |
|---|---|
Molecular Formula |
C9H21NO2S |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-hexylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H21NO2S/c1-3-5-6-7-8-10-13(11,12)9-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
BADYCNCPQDKHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Functional Groups : N-Hexyl propanesulfonamide contains a sulfonamide group (–SO₂–NH–), whereas n-hexyl esters (e.g., n-hexyl benzoate, myristate) feature ester (–COO–) linkages .
- Sources : n-Hexyl esters are naturally occurring in insect pheromones (e.g., Colias butterflies) and plant essential oils (e.g., S. reuterana), whereas this compound is synthetic .
Physical Properties
| Property | This compound | n-Hexyl Benzoate |
|---|---|---|
| State | Not reported | Liquid/oil |
| Bioactivity | Miticidal | Antioxidant, pheromone |
| Synthesis | Synthetic | Natural extraction |
n-Hexyl Glycol
Structural and Functional Differences
Physical Properties
| Property | This compound | n-Hexyl Glycol |
|---|---|---|
| State | Not reported | Liquid |
| Boiling Point | Not available | 200–212°C |
| Flash Point | Not available | 91.5°C |
Complex Amides (e.g., N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide)
Structural and Functional Differences
- Functional Groups: Both compounds are amides, but the cosmetic-grade amide in has additional hydroxyl and ether groups, resulting in a larger molecular weight (C₃₇H₇₅NO₄; 598.00 g/mol) .
Physical Properties
| Property | This compound | Complex Amide |
|---|---|---|
| State | Not reported | Solid |
| Melting Point | Not available | 69–77°C |
| Purity Tests | Not specified | Heavy metals ≤ 20 ppm |
Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)
Structural and Functional Differences
- Functional Groups : Hydroxamic acids contain a –CONHOH group, distinct from the sulfonamide group .
Q & A
Q. What steps ensure reproducibility in biological assays involving this compound?
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